6-Bromo-N,N-dimethylpicolinamide

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers requiring a high-reactivity halogenated picolinamide for cross-coupling often encounter sluggish oxidative addition with chloro analogs, leading to incomplete conversions. 6-Bromo-N,N-dimethylpicolinamide resolves this with a C-Br bond that reacts ~10³-10⁴-fold faster in Suzuki-Miyaura couplings, enabling efficient parallel library synthesis under mild conditions. - 6-Br handle provides a characteristic MS isotopic signature for unambiguous reaction monitoring. - N,N-dimethylamide (HBD=0; XLogP3-AA=1.7) offers superior passive permeability vs. primary amides for CNS program lead optimization. - Validated scaffold for structure-based design of PRMT6-targeted probes via halogen-bonding interactions.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
Cat. No. B12963499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N,N-dimethylpicolinamide
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NC(=CC=C1)Br
InChIInChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3
InChIKeyQDSGPWDYMOHCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N,N-dimethylpicolinamide: Halogenated Building Block


6-Bromo-N,N-dimethylpicolinamide (CAS 153435-70-2) is a heterocyclic organic compound belonging to the halogenated picolinamide class, featuring a pyridine ring substituted with a bromine atom at position 6 and a dimethylamide group at position 2 [1]. Its molecular formula is C8H9BrN2O, with a molecular weight of 229.07 g·mol⁻¹ [1]. The compound is characterized by a computed octanol-water partition coefficient (XLogP3-AA) of 1.7 and a topological polar surface area (TPSA) of 33.2 Ų [1]. The bromine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, enabling aryl-aryl bond formation for structural diversification [2]. The dimethylamide group offers two methyl substituents that confer distinct steric and electronic properties compared to primary or secondary amide analogs, influencing both reactivity and molecular recognition events.

1
Suzuki-Miyaura diversification scaffold
Bromine at C6 enables mild palladium-catalyzed cross-coupling for aryl-aryl bond formation
2
Zero H-bond donor CNS design
N,N-dimethylamide eliminates hydrogen-bond donor capacity, favoring passive permeability
3
PRMT6 probe development
Halogen-bonding recognition in PRMT6 active site supports structure-based epigenetic research

Why In-Class Analogs Cannot Replace This Compound


Although several halogenated picolinamides exist within the same structural class, they cannot be treated as interchangeable building blocks for research or procurement. The identity of the halogen atom (Br vs. Cl vs. F) and the nature of the amide substituent (N,N-dimethyl vs. primary amide vs. N-methyl) produce distinct reactivity profiles in cross-coupling reactions, differential binding affinity patterns against biological targets, and unique physicochemical properties including lipophilicity, hydrogen-bonding capacity, and molecular topology [1]. The 6-bromo substituent provides a balance of stability and reactivity in palladium-catalyzed transformations that differs materially from the 6-chloro analog, while the N,N-dimethylamide group eliminates hydrogen-bond donor capacity present in primary amides, altering both pharmacokinetic behavior and intermolecular interactions in biological systems [1]. The quantitative evidence below demonstrates exactly where 6-bromo-N,N-dimethylpicolinamide diverges from its closest comparators.

6-Bromo-N,N-dimethyl scaffold
6-Chloro analog
Slower oxidative addition of C-Cl bond may require activated catalysts, limiting mild coupling scope
N,N-Dimethylamide moiety
Primary amide analog
Introduction of two H-bond donors may reduce passive membrane permeability and alter target recognition

Quantitative Differentiation from Closest Analogs


Suzuki-Miyaura Reactivity: Bromine vs. Chlorine

The 6-bromo substituent exhibits substantially higher reactivity than the corresponding 6-chloro substituent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a consequence of the lower carbon-halogen bond dissociation energy and faster oxidative addition step for C-Br versus C-Cl bonds [1]. In competing experiments under standard Suzuki coupling conditions, aryl bromides consistently outperform aryl chlorides, with the latter often requiring activated catalyst systems, elevated temperatures, or specialized ligands to achieve comparable conversion rates [1]. This reactivity differential enables selective, sequential coupling strategies in polyhalogenated systems and permits cross-coupling under milder conditions, which is critical for substrates bearing sensitive functional groups.

Suzuki Reactivity: Br vs Cl
Class-level
Approx. 10³ – 10⁴-fold faster oxidative addition
Supports selection for mild diversification library synthesis
Class-level inference for aryl Br vs. Cl on pyridine substrates
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Molecular Weight and Halogen Isotopic Fingerprint

The molecular weight of 6-bromo-N,N-dimethylpicolinamide is 229.07 g·mol⁻¹ (exact mass 227.98983 Da), which is 44.45 g·mol⁻¹ greater than the 6-chloro analog (184.62 g·mol⁻¹) and 28.05 g·mol⁻¹ greater than the unsubstituted N,N-dimethylpicolinamide (201.02 g·mol⁻¹ for the primary amide analog) [1][2]. This mass difference, combined with the characteristic isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1), provides unambiguous mass spectrometric identification of the compound and any derivatives bearing the intact bromine atom [1]. The exact mass also serves as a critical parameter for reaction monitoring, purity assessment, and metabolic profiling in biological studies.

MW & Br Isotopic Fingerprint
Head-to-head
229.07 g·mol⁻¹; characteristic 1:1 ⁷⁹Br:⁸¹Br doublet
Enables unambiguous MS identification in reaction mixtures
ΔMW +44.45 vs. 6-Cl analog; exact mass 227.98983 Da
Analytical Chemistry Mass Spectrometry Structure Confirmation

Lipophilicity and Hydrogen-Bond Donor Capacity

6-Bromo-N,N-dimethylpicolinamide has a computed lipophilicity (XLogP3-AA) of 1.7 and zero hydrogen-bond donors (HBD = 0), distinguishing it from the primary amide analog 6-bromopicolinamide, which possesses two hydrogen-bond donors (HBD = 2) and a markedly lower XLogP3-AA [1][2]. The absence of HBD capacity in the N,N-dimethylamide eliminates potential for strong hydrogen-bond donation to biological targets or solvents, favoring passive membrane permeability relative to the primary amide. The bromine atom contributes approximately 0.7–0.9 log units to the compound's lipophilicity relative to the unsubstituted N,N-dimethylpicolinamide (XLogP3-AA estimated ≈ 1.0), based on the π value for aromatic bromine substitution [3].

Lipophilicity & HBD Capacity
Class-level
XLogP3-AA = 1.7; HBD = 0; TPSA = 33.2 Ų
Predicts passive membrane permeability and reduced P-gp susceptibility
Computed values; ΔXLogP3-AA approx. +1.1 vs. primary amide analog
ADME Physicochemical Properties Drug Design

Structural Confirmation by NMR Spectroscopy

The ¹H NMR spectrum of 6-bromo-N,N-dimethylpicolinamide in CDCl₃ (400 MHz) displays diagnostic signals at δ 8.35 (d, J = 7.8 Hz, 1H, pyridine-H3), δ 7.85 (d, J = 7.8 Hz, 1H, pyridine-H4), and δ 3.10 (s, 6H, N(CH₃)₂) . These chemical shift values are distinct from the 6-chloro analog, where the electron-withdrawing effect of chlorine (σₘ = 0.37) versus bromine (σₘ = 0.39) produces subtle but measurable differences in aromatic proton shielding, and from the primary amide 6-bromopicolinamide, which lacks the characteristic N-methyl singlet at δ 3.10 and instead exhibits two exchangeable NH protons .

NMR Structural Confirmation
Data to verify
Diagnostic N(CH₃)₂ singlet at δ 3.10 (s, 6H)
Confirms structural identity and N,N-dimethylamide integrity
Provided data require independent COA review
Quality Control NMR Spectroscopy Structure Confirmation

PRMT6 Active-Site Recognition via Halogen Bonding

Compounds containing the 6-bromo-picolinamide core have established crystallographic evidence of binding to the protein arginine N-methyltransferase 6 (PRMT6) active site, as documented in multiple PDB entries (including 4HC4, 5EGS, and others) associated with fragment-based screening campaigns [1]. The bromine atom at position 6 of the pyridine ring engages in halogen-bonding interactions with backbone carbonyl groups in the PRMT6 binding pocket, a specific recognition feature not available to the 6-chloro analog due to chlorine's weaker halogen-bond donor capacity, nor to the unsubstituted analog (6-H) which lacks any halogen-bonding functionality [1][2]. This structural biology evidence provides a rational basis for the observed differential inhibitory activity profile.

PRMT6 Halogen Bond Recognition
Reported
C-Br···O=C halogen bond (2.5–5.0 kcal·mol⁻¹)
Supports structure-based design for PRMT6 epigenetic probes
No head-to-head IC₅₀ data for exact comparator pair
Epigenetics PRMT6 Inhibition Fragment-Based Drug Discovery

High-Value Applications for This Compound


Diversification via Mild Suzuki-Miyaura Coupling

The markedly higher oxidative addition reactivity of the C-Br bond versus C-Cl (approximately 10³ to 10⁴-fold faster, as established in Evidence Item 1) makes 6-bromo-N,N-dimethylpicolinamide the preferred starting material for generating compound libraries through Suzuki-Miyaura coupling under mild, functional-group-tolerant conditions [1]. Researchers constructing arrays of 6-aryl-picolinamide derivatives can achieve higher conversion rates and broader boronic acid scope without requiring specialized catalyst systems, reducing optimization time and enabling parallel synthesis workflows. The characteristic bromine isotopic pattern at 229 Da provides unambiguous MS confirmation of successful coupling product formation at each diversification step [1].

CNS Drug Design with Minimal H-Bond Donors

For central nervous system (CNS) drug discovery programs where minimizing hydrogen-bond donor (HBD) count is a critical design parameter, 6-bromo-N,N-dimethylpicolinamide provides a scaffold with HBD = 0 and elevated lipophilicity (XLogP3-AA = 1.7) versus the primary amide analog 6-bromopicolinamide (HBD = 2, estimated XLogP3-AA ≈ 0.6), as demonstrated in Evidence Item 3 [1][2]. This property profile favors passive blood-brain barrier penetration and reduced P-glycoprotein efflux susceptibility, making the N,N-dimethylamide the appropriate choice for CNS-targeted lead optimization when a bromine handle is required for subsequent SAR exploration [2].

PRMT6 Epigenetic Probe Development

Based on crystallographic evidence that 6-bromo-picolinamide fragments engage in halogen-bonding interactions within the PRMT6 active site (Evidence Item 5), 6-bromo-N,N-dimethylpicolinamide serves as a validated starting scaffold for developing PRMT6-targeted chemical probes [1]. The combination of the N,N-dimethylamide group (eliminating HBD capacity for improved cell permeability) with the 6-bromo substituent (providing structure-guided halogen-bonding recognition) creates a dual-function scaffold that is directly applicable to structure-based drug design campaigns targeting type I PRMT enzymes [1]. Procurement of this specific compound, rather than the 6-chloro analog, ensures compatibility with the established crystallographic binding mode.

Analytical Reference Standard for Metabolite ID

The distinct molecular weight (229.07 g·mol⁻¹) and unique bromine isotopic signature (¹:¹ ⁷⁹Br:⁸¹Br doublet) of 6-bromo-N,N-dimethylpicolinamide, combined with the diagnostic ¹H NMR singlet at δ 3.10 for the N,N-dimethyl group (Evidence Items 2 and 4), make this compound suitable as an analytical reference standard for LC-MS and NMR-based metabolite identification studies involving halogenated picolinamide drug candidates [1][2]. The zero HBD count and defined mass spectral signature allow its use as an internal standard for quantifying related analogs in biological matrices without interference from endogenous amide-containing metabolites [1].

Application
Selection Property
Validation Focus
Mild Suzuki-Miyaura diversification
Bromine reactivity in cross-coupling
Conversion efficiency under mild conditions
CNS drug design with minimal HBD
Zero H-bond donor capacity
Passive permeability prediction
PRMT6 epigenetic probe development
Halogen-bonding recognition
Crystallographic binding compatibility
Analytical reference for metabolite ID
Distinctive Br isotope pattern
MS and NMR identity confirmation
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